2,6-dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol
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Overview
Description
2,6-Dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol is a complex organic compound with the molecular formula C13H9Br2N3O3. This compound is characterized by the presence of bromine, nitro, and phenol functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol typically involves the bromination of 4-nitrophenylhydrazine followed by a condensation reaction with 2,6-dibromophenol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and condensation reactions using automated reactors. The process is optimized for yield and efficiency, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2,6-Dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms and phenol group also contribute to the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitrophenol: Similar in structure but lacks the hydrazinylidene group.
2,6-Dibromo-4-methylphenol: Similar bromine substitution but with a methyl group instead of the nitrophenylhydrazinylidene group.
2,6-Dibromo-4-nitroaniline: Contains a nitro group and bromine atoms but differs in the overall structure.
Uniqueness
2,6-Dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol is unique due to its combination of bromine, nitro, and hydrazinylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O3/c14-11-5-8(6-12(15)13(11)19)7-16-17-9-1-3-10(4-2-9)18(20)21/h1-7,17,19H/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVQHKCNHLQHOD-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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